molecular formula C29H28N2O8 B2826791 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866590-44-5

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2826791
CAS No.: 866590-44-5
M. Wt: 532.549
InChI Key: DLIYJBMZURYOCW-UHFFFAOYSA-N
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Description

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core substituted with methoxy and benzoyl groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the quinoline derivative with 2,4-dimethoxyphenylacetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

    Reduction: The carbonyl group in the quinoline core can be reduced to form hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce hydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may serve as a probe for investigating biological processes, such as enzyme-substrate interactions and cellular signaling pathways.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and methoxy groups allow it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide: This compound features an ethoxy group instead of a dimethoxy group on the phenyl ring, which may alter its chemical and biological properties.

    2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide: The presence of a fluorine atom can significantly impact the compound’s reactivity and interactions with biological targets.

Uniqueness

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the quinoline core and phenyl ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O8/c1-35-18-8-6-17(7-9-18)28(33)21-15-31(23-14-26(39-5)25(38-4)13-20(23)29(21)34)16-27(32)30-22-11-10-19(36-2)12-24(22)37-3/h6-15H,16H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIYJBMZURYOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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